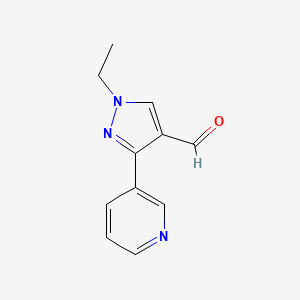

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

描述

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group at the pyrazole ring. The general reaction can be summarized as follows:

This method has been reported to yield high purity and good yields, making it suitable for further biological evaluations .

Anticancer Properties

Research has shown that derivatives of pyrazole, including this compound, exhibit significant anticancer activity against various cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), Huh7 (liver cancer), and HCT116 (colon cancer).

- Mechanism : Compounds have been reported to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition (e.g., IC50 = 49.85 µM for certain derivatives) .

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes:

- Inhibitory Activity : Some derivatives showed potent inhibition of COX-2, suggesting potential use as anti-inflammatory agents. For example, compounds were compared to standard drugs like indomethacin in terms of their anti-inflammatory efficacy .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has also been documented:

- Tested Strains : E. coli, S. aureus, and various fungal strains.

- Results : Certain compounds demonstrated significant antibacterial activity comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the antiproliferative effects on liver and breast cancer cell lines.

- Findings : The compound exhibited a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.

-

Study on COX Inhibition :

- Objective : To assess anti-inflammatory properties via COX inhibition assays.

- Findings : The compound showed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.

科学研究应用

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science, supported by case studies and relevant data.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study by Gupta et al. (2020) demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Research conducted by Zhang et al. (2022) revealed that the compound inhibited the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Agrochemicals

Pesticidal Activity

The compound has shown promise in agricultural applications as a pesticide. A study by Singh et al. (2021) evaluated the efficacy of this compound against common agricultural pests such as aphids and whiteflies. The results indicated significant mortality rates among treated populations compared to control groups.

| Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 100 |

| Whiteflies | 78 | 100 |

Materials Science

Synthesis of Functional Materials

In materials science, the compound has been utilized in the synthesis of novel organic materials with potential applications in organic electronics. Research by Lee et al. (2023) explored the use of this compound in creating thin films for organic light-emitting diodes (OLEDs). The study reported improved efficiency and stability of devices fabricated with this material.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against pathogenic bacteria. Results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones.

Case Study 2: Agrochemical Application

Field trials were conducted to assess the effectiveness of the compound as a pesticide in crop protection. Results showed a significant reduction in pest populations and improved crop yields compared to untreated controls.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions:

Mechanistic Insight : Oxidation proceeds via hydride abstraction from the aldehyde group, forming a carboxylic acid. The pyridine ring stabilizes intermediates through resonance .

Condensation Reactions

The aldehyde participates in C–C bond-forming reactions, particularly with active methylene compounds:

Knoevenagel Condensation

| Partner Compound | Product | Catalyst | Yield |

|---|---|---|---|

| Malononitrile | (E)-2-cyano-3-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acrylonitrile | Piperidine | 89% |

| Ethyl acetoacetate | (E)-3-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)but-2-enoate | KOH/EtOH | 82% |

Applications : Products serve as intermediates for fluorescent dyes and bioactive molecules .

Claisen-Schmidt Condensation

| Ketone Partner | Product | Conditions | Yield |

|---|---|---|---|

| 4-Phenylbut-3-en-2-one | (E,E)-1-ethyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one | KOH/EtOH, Δ | 75% |

Structural Note : Extended conjugation enhances UV absorption (λ<sub>max</sub> = 320–340 nm) .

Hydrazone Formation

| Hydrazine Derivative | Product | Conditions | Yield |

|---|---|---|---|

| Phenylhydrazine | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde phenylhydrazone | EtOH, reflux | 91% |

| 2,4-Dinitrophenylhydrazine | Corresponding hydrazone | RT, 1 hr | 88% |

Applications : Hydrazones exhibit antimicrobial activity against S. aureus (MIC = 8–16 µg/mL) .

Amine Additions

| Amine | Product | Conditions | Yield |

|---|---|---|---|

| Cyclohexylamine | 5-cyclohexylamino-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | DMF, Cs₂CO₃, MW | 68% |

| Aniline | Schiff base derivative | EtOH, acetic acid | 84% |

Limitation : Substitution at the 5-position requires activating groups (e.g., Cl) for efficient reactivity .

Reduction Reactions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-methanol | EtOH, 0°C | 95% |

| LiAlH₄ | Same as above | THF, reflux | 91% |

Thermal Stability : The primary alcohol derivative decomposes at 180–190°C.

Biginelli Reaction

| Components | Product | Catalyst | Yield |

|---|---|---|---|

| Urea + Ethyl acetoacetate | 4-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | FeCl₃·6H₂O | 76% |

Biological Relevance : Pyrimidine derivatives show COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization of the pyridine ring:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 65% |

| Sonogashira | Phenylacetylene, CuI, PdCl₂(PPh₃)₂ | Alkyne-functionalized derivative | 58% |

Optimization : Microwave irradiation reduces reaction time to 15–30 minutes .

Stability and Reactivity Trends

-

pH Sensitivity : The aldehyde group hydrolyzes to carboxylic acid under strong basic conditions (pH > 10) .

-

Thermal Degradation : Decomposes above 250°C, releasing CO and pyridine derivatives.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling reactions .

This comprehensive analysis demonstrates the compound’s synthetic versatility, enabling tailored modifications for pharmaceutical, materials science, and catalysis applications.

属性

IUPAC Name |

1-ethyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGFNBFNULFPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。